REACTION_CXSMILES
|
[C:1]1([OH:9])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].NC1C=CC=CN=1.S(Cl)([Cl:19])=O.S(=O)(=O)(O)O.[N+:26]([O-:29])(O)=[O:27]>C1(C)C=CC=CC=1.C(O)(=O)C.O>[Cl:19][C:4]1[CH:5]=[C:6]([N+:26]([O-:29])=[O:27])[C:1]([OH:9])=[C:2]([CH3:8])[C:3]=1[CH3:7]
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
C1(=C(C(=CC=C1)C)C)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred at 7 C.° for 15 hours
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
excessive reagents and solvent were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain an oily substance
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product (3.8 g)
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1)[N+](=O)[O-])O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |